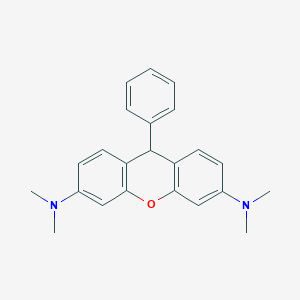![molecular formula C6H4ClN3O B010934 7-Chloro-3-methylisoxazolo[4,5-d]pyridazine CAS No. 106584-76-3](/img/structure/B10934.png)
7-Chloro-3-methylisoxazolo[4,5-d]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-3-methylisoxazolo[4,5-d]pyridazine is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of isoxazolopyridazine compounds and has been found to exhibit unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 7-Chloro-3-methylisoxazolo[4,5-d]pyridazine involves the inhibition of PDE10A, which leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. This, in turn, enhances the signaling pathways of dopamine and glutamate, which are known to be involved in various neurological functions.
Biochemische Und Physiologische Effekte
7-Chloro-3-methylisoxazolo[4,5-d]pyridazine has been found to exhibit several biochemical and physiological effects, including improved cognitive function, increased locomotor activity, and reduced anxiety-like behavior. It has also been shown to enhance the release of dopamine and glutamate in the brain, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-Chloro-3-methylisoxazolo[4,5-d]pyridazine for lab experiments is its high potency and selectivity for PDE10A. This makes it an ideal tool for studying the role of PDE10A in various neurological functions. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on 7-Chloro-3-methylisoxazolo[4,5-d]pyridazine. One area of interest is the development of more potent and selective PDE10A inhibitors based on the structure of this compound. Another area of interest is the investigation of the therapeutic potential of this compound in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanisms underlying the biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis method for 7-Chloro-3-methylisoxazolo[4,5-d]pyridazine involves the condensation of 4-chloro-3-nitropyridine with ethyl acetoacetate, followed by reduction of the nitro group using iron powder and acetic acid. The resulting intermediate is then reacted with hydroxylamine hydrochloride and sodium acetate to yield the final product.
Wissenschaftliche Forschungsanwendungen
7-Chloro-3-methylisoxazolo[4,5-d]pyridazine has been extensively studied for its potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to act as a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a crucial role in the regulation of dopamine and glutamate signaling in the brain.
Eigenschaften
CAS-Nummer |
106584-76-3 |
|---|---|
Produktname |
7-Chloro-3-methylisoxazolo[4,5-d]pyridazine |
Molekularformel |
C6H4ClN3O |
Molekulargewicht |
169.57 g/mol |
IUPAC-Name |
7-chloro-3-methyl-[1,2]oxazolo[4,5-d]pyridazine |
InChI |
InChI=1S/C6H4ClN3O/c1-3-4-2-8-9-6(7)5(4)11-10-3/h2H,1H3 |
InChI-Schlüssel |
AUYKEEPXIJZNBL-UHFFFAOYSA-N |
SMILES |
CC1=NOC2=C(N=NC=C12)Cl |
Kanonische SMILES |
CC1=NOC2=C(N=NC=C12)Cl |
Synonyme |
Isoxazolo[4,5-d]pyridazine, 7-chloro-3-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate](/img/structure/B10852.png)
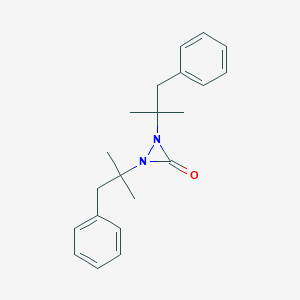
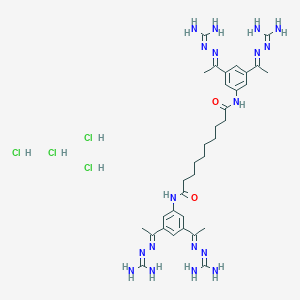
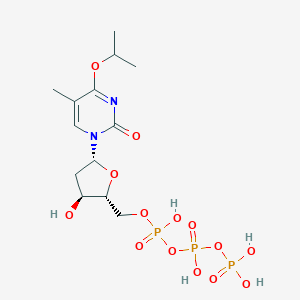
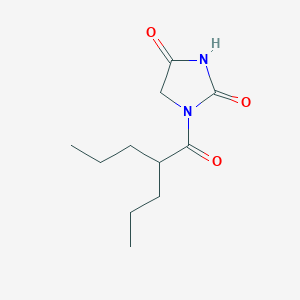



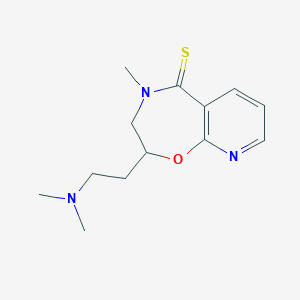

![methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate](/img/structure/B10876.png)

